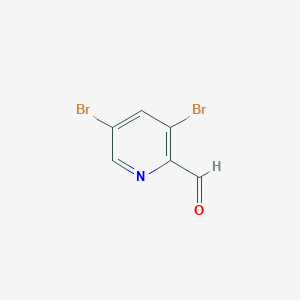
3,5-Dibromopyridine-2-carbaldéhyde
Vue d'ensemble
Description
3,5-Dibromopicolinaldehyde is a brominated derivative of picolinaldehyde, which is a pyridine-based aldehyde. The presence of bromine atoms at the 3 and 5 positions on the pyridine ring makes it a potentially useful intermediate for various chemical syntheses. The compound's aldehyde group can participate in numerous chemical reactions, making it a versatile building block in organic chemistry.
Synthesis Analysis
The synthesis of brominated picolinaldehyde derivatives can be approached through various methods. For instance, the Mannich reaction has been applied to 3,7-dibromotropolone to produce derivatives such as 3,7-dibromo-5-morpholinomethyltropolone, which can be further modified to yield 5-hydroxymethyl and 5-formyl derivatives . Although this does not directly describe the synthesis of 3,5-dibromopicolinaldehyde, it provides insight into the synthetic strategies that might be employed for brominated aldehydes. Additionally, the synthesis of related compounds like 3,5-bis(acrylaldehyde) BODIPY involves characterizing spectral and electrochemical properties, which could be relevant for understanding the properties of 3,5-dibromopicolinaldehyde . Furthermore, the preparation of 3-benzyloxy-4-bromo and 3-benzyloxy-5-bromopicolinate esters demonstrates the viability of brominated pyridines as partners for cross-coupling reactions, which could be applicable to 3,5-dibromopicolinaldehyde .
Molecular Structure Analysis
The molecular structure of 3,5-dibromopicolinaldehyde would feature a pyridine ring with aldehyde functionality and two bromine atoms. The electronic effects of the bromine atoms would likely influence the reactivity of the aldehyde group, potentially enhancing its electrophilic character. The structure-related reactivity and selectivity could be inferred from studies on similar brominated compounds .
Chemical Reactions Analysis
Brominated aldehydes like 3,5-dibromopicolinaldehyde are expected to undergo typical aldehyde reactions, including condensation, addition, and oxidation-reduction processes. The presence of bromine may also allow for halogen-specific reactions such as halogen-metal exchange or debromination. The reactivity of 3,7-dibromo-5-formyltropolone with ketones and malonic acid suggests that 3,5-dibromopicolinaldehyde could similarly engage in reactions with nucleophiles .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 3,5-dibromopicolinaldehyde are not detailed in the provided papers, we can extrapolate from related compounds. The compound would likely be solid at room temperature, with a melting point and boiling point that could be determined experimentally. Its solubility in organic solvents and water would depend on the polarity and the presence of the bromine atoms. The spectral properties, such as UV-Vis and IR spectra, would be influenced by the conjugated system of the pyridine ring and the electron-withdrawing effect of the bromine atoms .
Applications De Recherche Scientifique
Synthèse chimique
“3,5-Dibromopyridine-2-carbaldéhyde” est un composé chimique de formule empirique C6H3Br2NO . Il est utilisé dans divers domaines de recherche, notamment la synthèse chimique . Ses propriétés telles que sa forme solide, son point de fusion compris entre 60 et 64 °C et sa température de stockage comprise entre 2 et 8 °C le rendent approprié pour une utilisation dans les réactions chimiques .
Composés de coordination
“this compound” est utilisé dans la synthèse de composés de coordination . Par exemple, il a été utilisé pour synthétiser trois complexes neutres de nickel(II) en présence ou en absence de 1,10-phénanthroline (phén) ou de son dérivé 2,9-diméthyl-1,10-phénanthroline (néoc) comme co-ligands .
Interaction avec les biomolécules
Les complexes de nickel(II) synthétisés à l'aide de “this compound” ont été trouvés pour interagir étroitement avec l'ADN de thymus de veau de manière intercalaire . Cela suggère des applications potentielles dans le domaine de la biochimie et de la biologie moléculaire.
Affinités pour les albumines
Les mêmes complexes de nickel(II) se lient également étroitement et de manière réversible à l'albumine sérique humaine et bovine . Cette propriété pourrait être exploitée dans les systèmes d'administration de médicaments où la liaison aux protéines sériques est souvent un facteur clé pour déterminer la pharmacocinétique d'un médicament.
Chimie médicinale
En chimie médicinale, la quête de nouveaux médicaments est dirigée vers la synthèse et l'évaluation de nouveaux composés organiques qui fonctionneront comme des médicaments potentiels ou de nouveaux composés à base de métaux incorporant des composés (potentiellement) biologiquement actifs comme ligands . “this compound” entre dans cette catégorie et pourrait potentiellement être utilisé dans le développement de nouveaux médicaments.
Science des matériaux
Compte tenu de ses propriétés et de sa capacité à former des composés de coordination, “this compound” pourrait potentiellement être utilisé en science des matériaux pour le développement de nouveaux matériaux .
Mécanisme D'action
Target of Action
The primary target of 3,5-Dibromopicolinaldehyde is the Thyroid hormone receptor beta . This receptor plays a crucial role in controlling the body’s metabolic rate, heart and digestive functions, muscle control, brain development, and bone maintenance.
Mode of Action
It is known that drugs generally work by binding to a receptor, which is a cellular component that the drugs interact with to produce a cellular action . The interaction between 3,5-Dibromopicolinaldehyde and its target could lead to changes in the function of the Thyroid hormone receptor beta, thereby affecting the processes it controls.
Biochemical Pathways
A study has reported a new oxidative decarboxylation pathway for a similar compound, 3,5-dibromo-4-hydroxybenzoate . This pathway involves the oxidative decarboxylation of the compound to 2,6-dibromohydroquinone, which is then ring cleaved to 2-bromomaleylacetate, and finally transformed to β-ketoadipate .
Propriétés
IUPAC Name |
3,5-dibromopyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2NO/c7-4-1-5(8)6(3-10)9-2-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKOUPZMVLRIILB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10602771 | |
| Record name | 3,5-Dibromopyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10602771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898559-25-6 | |
| Record name | 3,5-Dibromo-2-pyridinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898559-25-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dibromopyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10602771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Dibromopyridine-2-carboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















